molecular formula C21H15N3OS B2853837 4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile CAS No. 923192-10-3

4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile

Cat. No.: B2853837
CAS No.: 923192-10-3
M. Wt: 357.43
InChI Key: LGQILLLIFIDVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group, a methoxyphenyl group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxyphenyl and benzonitrile groups, along with the thieno[2,3-b]pyridine core, makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

4-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c1-25-16-8-6-14(7-9-16)18-11-10-17-19(23)20(26-21(17)24-18)15-4-2-13(12-22)3-5-15/h2-11H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQILLLIFIDVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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